3-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate
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Overview
Description
3-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE is a complex organic compound that features a combination of aromatic rings, a cyano group, and a brominated benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the intermediate compounds, such as 2-(2-cyanophenoxy)acetic acid and 2-bromobenzoic acid, followed by their coupling through amide bond formation and subsequent esterification.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the benzoate ester can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
3-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2-CYANOPHENOXY)ACETAMIDE: Shares the cyano and phenoxy groups but lacks the bromobenzoate ester.
2-BROMOBENZOIC ACID: Contains the bromobenzoate moiety but lacks the cyano and phenoxy groups.
3-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE: Similar structure but without the bromine atom.
Uniqueness
3-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom, in particular, allows for further functionalization through substitution reactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H16BrN3O4 |
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Molecular Weight |
478.3 g/mol |
IUPAC Name |
[3-[(E)-[[2-(2-cyanophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C23H16BrN3O4/c24-20-10-3-2-9-19(20)23(29)31-18-8-5-6-16(12-18)14-26-27-22(28)15-30-21-11-4-1-7-17(21)13-25/h1-12,14H,15H2,(H,27,28)/b26-14+ |
InChI Key |
KLXFKCGVWPSWAL-VULFUBBASA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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